molecular formula C10H21NO B1419762 2-(1-Isopropylpiperidin-4-yl)ethanol CAS No. 733783-46-5

2-(1-Isopropylpiperidin-4-yl)ethanol

Cat. No. B1419762
CAS RN: 733783-46-5
M. Wt: 171.28 g/mol
InChI Key: XTRSHPWBNAJHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Isopropylpiperidin-4-yl)ethanol is a useful research compound. Its molecular formula is C10H21NO and its molecular weight is 171.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Isopropylpiperidin-4-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Isopropylpiperidin-4-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

733783-46-5

Product Name

2-(1-Isopropylpiperidin-4-yl)ethanol

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-(1-propan-2-ylpiperidin-4-yl)ethanol

InChI

InChI=1S/C10H21NO/c1-9(2)11-6-3-10(4-7-11)5-8-12/h9-10,12H,3-8H2,1-2H3

InChI Key

XTRSHPWBNAJHAG-UHFFFAOYSA-N

SMILES

CC(C)N1CCC(CC1)CCO

Canonical SMILES

CC(C)N1CCC(CC1)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon gas atmosphere, lithium aluminum hydride (1.19 g) is suspended in tetrahydrofuran (50 mL) and thereto is added dropwise a solution of ethyl (1-isopropylpiperidin-4-yl)acetate (compound obtained in Reference Example 93(1), 6.43 g) in tetrahydrofuran (50 mL) over a period of 15 minutes under ice-cooling. The mixture is stirred at room temperature for 1.5 hours. To the reaction mixture is added successively water (1.2 mL), 2N sodium hydroxide solution (2.4 mL), and water (2.4 mL) under ice-cooling. The mixture is stirred at room temperature for 2 hours. After addition of magnesium sulfate, the reaction mixture is stirred for 10 minutes and filtered. The filtrate is concentrated in vacuo and the residue is purified by flash column chromatography on NH-silica gel (Solvent; n-hexane:ethyl acetate=1:1) to give 2-(1-isopropylpiperidin-4-yl)ethanol (5.09 g, yield; 99%) as a colorless oil. MS (APCI) m/z: 172 [M+H]+
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
6.43 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
2.4 mL
Type
reactant
Reaction Step Five
Name
Quantity
2.4 mL
Type
solvent
Reaction Step Five
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Five

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